molecular formula C14H20O5 B1455474 2-(3-Methoxypropoxy)-4-propoxybenzoic acid CAS No. 1179243-44-7

2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Cat. No. B1455474
M. Wt: 268.3 g/mol
InChI Key: WHHAHBPWUJTQAG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.), its class (e.g., alcohol, aldehyde, ketone, etc.), and its role or use (e.g., solvent, reagent, drug, etc.).



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also usually reported.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity, and stability, are also studied.


Scientific Research Applications

Vanillic Acid Properties Vanillic acid, a form of oxidized vanillin, exhibits notable antioxidant, anti-inflammatory, and neuroprotective properties. Although primarily recognized for its flavoring applications, it has significant potential in treating various diseases due to its pharmacological impact, especially in mitigating oxidative stress-induced neurodegeneration. The diverse applications of vanillic acid in industries such as cosmetics, flavorings, and polymer manufacturing highlight its multifaceted utility (Ingole et al., 2021).

Gallic Acid and Inflammation Gallic acid, known scientifically as 3,4,5-trihydroxybenzoic acid, is isolated from fruits, plants, and nuts and is garnering attention for its potent anti-inflammatory properties. This comprehensive review sheds light on its diverse pharmacological activities, particularly its role in inflammation-related diseases, and elucidates the underlying molecular mechanisms. The paper also discusses the challenges in gallic acid extraction and the importance of structural optimization to enhance bioavailability, emphasizing its potential as a therapeutic agent for various inflammatory conditions (Bai et al., 2020).

Antioxidant Activity Analysis The research on antioxidants, including those related to 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, involves a spectrum of assays to determine antioxidant activity. These assays, based on different principles, are crucial in studying the implications of antioxidants in fields ranging from food engineering to medicine. This review presents a critical evaluation of these methods, their applicability, advantages, and potential integration with electrochemical (bio)sensors, offering a detailed insight into the methodologies involved in antioxidant analysis (Munteanu & Apetrei, 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining the compound’s LD50, its safety data sheet (SDS), and any precautions that need to be taken when handling the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.


I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information. Please note that the availability of information may vary depending on how well-studied the compound is.


properties

IUPAC Name

2-(3-methoxypropoxy)-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-3-7-18-11-5-6-12(14(15)16)13(10-11)19-9-4-8-17-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAHBPWUJTQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropoxy)-4-propoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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